molecular formula C26H23N5O3 B11269048 N-(4-(benzyloxy)phenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

N-(4-(benzyloxy)phenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B11269048
M. Wt: 453.5 g/mol
InChI Key: NZDBBLNXWFTNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzyloxy)phenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic small molecule characterized by a triazoloquinoxalin core fused with an acetamide linker and a 4-benzyloxyphenyl substituent. The triazoloquinoxalin scaffold is notable for its planar heterocyclic structure, which facilitates interactions with biological targets such as kinases or receptors.

Properties

Molecular Formula

C26H23N5O3

Molecular Weight

453.5 g/mol

IUPAC Name

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C26H23N5O3/c1-2-23-28-29-25-26(33)30(21-10-6-7-11-22(21)31(23)25)16-24(32)27-19-12-14-20(15-13-19)34-17-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,27,32)

InChI Key

NZDBBLNXWFTNKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide typically involves multiple steps, starting with the preparation of the benzyloxyphenyl intermediate. This intermediate is then reacted with various reagents to form the final product. Common synthetic routes include:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenyl.

    Formation of the Triazoloquinoxaline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinoxaline ring.

    Coupling Reaction: The final step involves coupling the benzyloxyphenyl intermediate with the triazoloquinoxaline moiety using reagents such as acetic anhydride and a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide ()

  • Core Structure: Shares the triazoloquinoxalin-acetamide backbone but substitutes the benzyloxy group with a 4-chlorophenyl moiety.
  • Key Differences :
    • The chlorine atom is electron-withdrawing, reducing electron density on the phenyl ring compared to the benzyloxy group’s electron-donating oxygen.
    • Increased lipophilicity due to the chloro substituent, which may enhance membrane permeability but reduce aqueous solubility.
  • Inferred Impact : The chloro derivative could exhibit stronger hydrophobic interactions in target binding but may face challenges in pharmacokinetics due to reduced solubility .

Heterocyclic Analogues with Alternative Cores

Coumarin-Linked Acetamides ()

  • Core Structure: Replaces triazoloquinoxalin with a 4-methylcoumarin system linked to a thiazolidinone via acetamide.
  • The thiazolidinone moiety introduces a sulfur atom, which may confer distinct redox properties or metal-binding capacity.
  • Inferred Impact: These compounds likely target different pathways (e.g., blood coagulation vs. cell signaling) compared to the triazoloquinoxalin-based molecule .

Benzo[b][1,4]oxazin Derivatives ()

  • Core Structure : Features a benzo[b][1,4]oxazin-3-one core fused with pyrimidine and substituted phenyl groups.
  • Key Differences: The oxazinone ring introduces an oxygen atom and a ketone group, altering hydrogen-bonding capabilities. Substituted pyrimidines are common in kinase inhibitors (e.g., EGFR inhibitors), suggesting divergent biological targets.

Quinolone and Sulfonamide Analogues ()

  • Core Structure: Includes quinolone carboxamides and sulfonamide-linked triazolothiadiazoles.
  • Key Differences: Quinolones (e.g., 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-quinoline-3-carboxamide) are associated with antibiotic activity via DNA gyrase inhibition. Sulfonamide groups enhance acidity and solubility, contrasting with the acetamide linker’s neutrality.
  • Inferred Impact: The triazoloquinoxalin-acetamide’s lack of fluorinated or sulfonamide groups suggests a different mechanism of action, possibly non-antimicrobial .

Comparative Data Table

Compound Name Core Structure Aromatic Substituent Key Functional Groups Potential Applications
N-(4-(benzyloxy)phenyl)-2-(1-ethyl-4-oxo-triazoloquinoxalin-yl)acetamide Triazoloquinoxalin 4-Benzyloxyphenyl Ethyl, Acetamide Oncology/Inflammation (inferred)
N-(4-chlorophenyl)-2-(4-oxo-triazoloquinoxalin-yl)acetamide () Triazoloquinoxalin 4-Chlorophenyl Chlorine, Acetamide Kinase inhibition (inferred)
Coumarin-thiazolidinone acetamide () Coumarin Phenylthiazolidinone Thiazolidinone, Methylcoumarin Anticoagulant/Enzyme modulation
Benzo[b][1,4]oxazin-pyrimidine derivative () Benzo[b][1,4]oxazin-3-one Substituted phenyl Pyrimidine, Oxazinone Kinase inhibition (inferred)
Quinolone carboxamide () Quinolone Trimethoxyphenyl Fluoro, Methoxy, Carboxamide Antibacterial

Research Findings and Implications

  • Substituent Effects : Electron-donating groups (e.g., benzyloxy) may improve solubility and target engagement in polar binding sites, whereas electron-withdrawing groups (e.g., chloro) enhance lipophilicity for membrane penetration .
  • Core Heterocycles: Triazoloquinoxalins offer a balance of planarity and rigidity, advantageous for interacting with flat enzymatic active sites, unlike coumarins or quinolones, which have distinct shape and electronic profiles .
  • Synthetic Accessibility: The triazoloquinoxalin core requires multi-step synthesis, similar to benzo[b][1,4]oxazin derivatives (), but may offer higher structural diversity compared to coumarin-based systems .

Biological Activity

N-(4-(benzyloxy)phenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a triazole and quinoxaline moiety, which are known for their biological activity. The molecular formula is C23H24N4O2C_{23}H_{24}N_4O_2 with a molecular weight of 396.47 g/mol. Its structural components suggest potential interactions with various biological targets.

Biological Activities

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazoloquinoxaline scaffold. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines including melanoma (A375), breast cancer (MCF-7), and colorectal carcinoma (HCT116) .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineEC50 (nM)
16aA3753158
16bA3753527
17aMDA-MB-231365

These findings indicate that modifications on the quinoxaline structure can enhance anticancer activity, making it a promising candidate for further development.

2. Mechanism of Action
The mechanism by which this compound exerts its effects involves several pathways:

  • Cell Cycle Arrest : The compound has been shown to induce apoptosis by arresting the cell cycle at the G2/M phase .
  • Apoptotic Pathways : It upregulates pro-apoptotic proteins such as BAX and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

3. Antimicrobial Activity
Beyond anticancer properties, quinoxaline derivatives exhibit antimicrobial effects. Studies have reported that compounds with similar structures possess antibacterial and antifungal activities. The presence of the benzyloxy group enhances lipophilicity, which may improve membrane permeability and bioactivity against microbial targets .

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating novel triazoloquinoxaline derivatives against various cancer cell lines, one derivative exhibited an EC50 value of 365 nM against MDA-MB-231 cells, indicating potent activity compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Properties
Another study assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, suggesting potential as therapeutic agents in treating infections caused by resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.